2-Methyl-1,2,3-triazole

Descripción general

Descripción

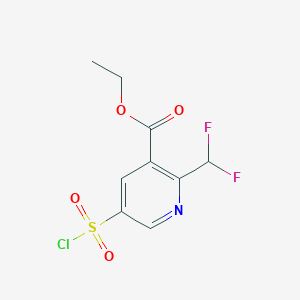

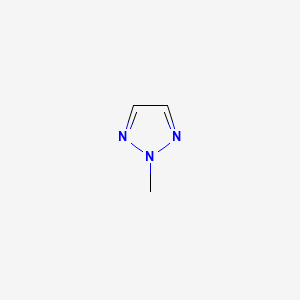

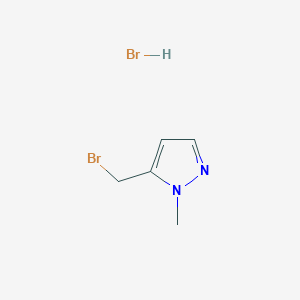

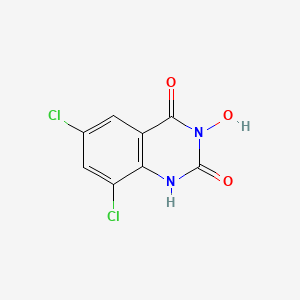

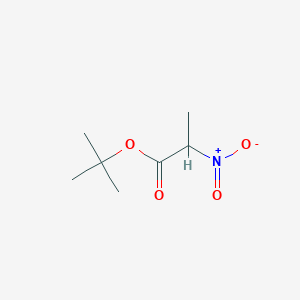

2-Methyl-1,2,3-triazole is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. It exists in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole , depending on the position of the nitrogen atoms in the ring . Triazoles are nitrogenous heterocycles that exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system.

Synthesis Analysis

The synthesis of 2-Methyl-1,2,3-triazole involves various methods, including click chemistry, cyclization reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain triazole derivatives with specific substituents. These methods often utilize starting materials such as alkynes, azides, and other nitrogen-containing compounds .

Molecular Structure Analysis

The molecular formula of 2-Methyl-1,2,3-triazole is C₂H₃N₃ . Its structure consists of a five-membered ring with two carbon atoms and three nitrogen atoms. The arrangement of these atoms influences its biological activity and pharmacological properties .

Chemical Reactions Analysis

- Click Reactions : Triazoles are commonly used in click chemistry due to their high reactivity with alkynes and azides. These reactions allow the efficient synthesis of complex molecules .

- Functionalization : Researchers have functionalized the triazole ring to introduce specific substituents, enhancing its biological properties .

- Cyclization : Cyclization reactions lead to the formation of triazole derivatives with diverse substituents .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Supramolecular and Coordination Chemistry

2-Methyl-1,2,3-triazole, as a derivative of 1,2,3-triazoles, demonstrates significant potential in supramolecular and coordination chemistry. Its nitrogen-rich structure allows for diverse supramolecular interactions, such as complexation of anions through hydrogen and halogen bonding. These interactions lead to varied applications, including anion recognition, catalysis, and photochemistry, far exceeding the initial scope of click chemistry (Schulze & Schubert, 2014).

Medicinal Chemistry and Drug Design

In medicinal chemistry, 1,2,3-triazole rings, including its 2-methyl variant, act as bioisosteres, mimicking different functional groups in the synthesis of new active molecules. They exhibit antimicrobial, antiviral, and antitumor effects, justifying their wide usage in drug analog design (Bonandi et al., 2017). Additionally, these compounds contribute significantly to the pharmaceutical industry, with applications in the design of drugs for various diseases.

Material Science and Functional Coatings

1,2,3-triazole-rich molecules, including 2-methyl derivatives, are increasingly important in material science, particularly for developing functional coatings. These molecules, known for their anti-microbial and anti-fouling properties, are synthesized through azide-alkyne click reactions. They have applications in functionalizing inorganic moieties like metal oxide nanoparticles and carbon nanotubes, leading to high-performance materials (Kantheti et al., 2015).

Electrochemical Applications

The 1,2,3-triazolium salts, derived from 1,2,3-triazoles, show promising applications in electrochemical devices. These salts exhibit enhanced ion conductivities and ionicities, making them suitable as electrolytes in various electrochemical applications (Pulst et al., 2018).

Nanotechnology

In nanotechnology, 1,2,3-triazoles, including 2-methyl derivatives, are used in the functionalization of Au nanoparticles. This process involves 1,3-dipolar cycloaddition reactions, known as "click" chemistry, to attach various small molecules to Au particles, thereby imparting chemical functionality for diverse applications (Fleming et al., 2006).

Propiedades

IUPAC Name |

2-methyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-4-2-3-5-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCXHCGUQHIOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172326 | |

| Record name | 2-Methyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3-triazole | |

CAS RN |

18922-69-5 | |

| Record name | 2-Methyl-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018922695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)

![Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3048913.png)

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)